头孢曲嗪
描述
头孢曲松是一种广谱、半合成的第一代头孢菌素类抗生素。它以其抗菌活性而闻名,用于治疗各种细菌感染。头孢曲松与位于细菌细胞壁内膜上的青霉素结合蛋白结合并使其失活,这些蛋白对于细菌细胞壁的合成和维持至关重要 .
科学研究应用
头孢曲松在科学研究中具有广泛的应用:
化学: 用作研究头孢菌素类抗生素的模型化合物。
生物学: 研究其对细菌细胞壁合成和耐药机制的影响。
医学: 用于治疗细菌感染,特别是革兰氏阳性球菌和某些革兰氏阴性细菌引起的感染。
工业: 用于开发新的抗菌剂以及研究耐药性
作用机制
头孢曲松通过结合并使位于细菌细胞壁内膜上的青霉素结合蛋白失活来发挥其抗菌作用。这些蛋白参与细菌细胞壁组装的末端阶段,以及在生长和分裂过程中重塑细胞壁。通过抑制这些蛋白,头孢曲松会破坏细菌细胞壁的合成和维持,导致细胞裂解和死亡 .
6. 与相似化合物的比较
头孢曲松与其他头孢菌素类药物,如头孢噻吩、头孢氨苄和头孢孟多,进行比较。它对革兰氏阳性球菌具有优异的活性,并且对大肠杆菌、肺炎克雷伯菌、肠杆菌、柠檬酸杆菌、沙门氏菌和志贺氏菌的活性比头孢噻吩或头孢氨苄更强。但其总体活性低于头孢西丁对耐头孢噻吩菌株的活性 .
类似的化合物包括:
- 头孢噻吩
- 头孢氨苄
- 头孢孟多
- 头孢西丁
头孢曲松独特的结构和广谱活性使其成为治疗各种细菌感染的有价值的抗生素。
生化分析
Biochemical Properties
Cefatrizine interacts with various biomolecules in the body. It is known to interact with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The interaction between Cefatrizine and PBPs inhibits the function of these enzymes, leading to the disruption of cell wall synthesis .
Cellular Effects
Cefatrizine’s primary effect on cells is the inhibition of cell wall synthesis in bacteria, leading to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of bacteria, making Cefatrizine a broad-spectrum antibiotic .
Molecular Mechanism
The molecular mechanism of Cefatrizine involves the inhibition of PBPs . By binding to these enzymes, Cefatrizine prevents them from performing their role in cell wall synthesis. This disruption in the construction of the bacterial cell wall leads to osmotic instability and eventually, cell death .
Metabolic Pathways
Cefatrizine’s metabolic pathways are not fully documented in the literature. Like other cephalosporins, it is expected to be primarily eliminated by the kidneys .
Transport and Distribution
The transport and distribution of Cefatrizine within cells and tissues are not fully documented in the literature. Like other cephalosporins, it is expected to be distributed throughout the body, including the penetration of tissues and body fluids .
准备方法
头孢曲松的制备涉及几种合成路线。一种方法以7-四唑基氨基头孢烷酸为起始原料。该过程包括用N,O-双(三甲基硅烷基)乙酰胺进行硅烷化保护,然后与D-(-)-对羟基苯甘氨酸钾盐和氯甲酸乙酯的反应产物进行酰化反应。然后,将反应溶液在1,2-丙二醇和水的混合溶剂中用氨水调节,结晶出头孢曲松丙二醇酯 .
化学反应分析
头孢曲松会发生各种化学反应,包括:
氧化: 头孢曲松在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变头孢菌素环的结构。
取代: 取代反应通常涉及头孢菌素环上官能团的取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂
相似化合物的比较
Cefatrizine is compared with other cephalosporins such as cephalothin, cephalexin, and cefamandole. It has excellent activity against gram-positive cocci and is more active than cephalothin or cephalexin against Escherichia coli, Klebsiella pneumoniae, Enterobacter, Citrobacter, Salmonella, and Shigella. its overall activity is less than that of cefoxitin against strains resistant to cephalothin .
Similar compounds include:
- Cephalothin
- Cephalexin
- Cefamandole
- Cefoxitin
Cefatrizine’s unique structure and broad-spectrum activity make it a valuable antibiotic in the treatment of various bacterial infections.
属性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJDOLVGGIYIQ-PBFPGSCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022752 | |
Record name | Cefatrizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-14-6 | |
Record name | Cefatrizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51627-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefatrizine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefatrizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefatrizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefatrizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFATRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4W949T8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefatrizine?
A1: Cefatrizine is a β-lactam antibiotic that inhibits bacterial cell wall synthesis [, ]. Like other β-lactams, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of cefatrizine?
A2: Cefatrizine has a molecular formula of C18H18N6O5S2 and a molecular weight of 446.5 g/mol [].
Q3: Is there any spectroscopic data available for cefatrizine?
A3: While the provided research papers don't delve deeply into spectroscopic characterization, high-performance liquid chromatography (HPLC) is frequently employed to analyze cefatrizine and its related substances [, , , ]. This technique aids in separating, identifying, and quantifying cefatrizine based on its unique chemical properties.
Q4: How is cefatrizine distributed in the body?
A5: Cefatrizine exhibits a wide distribution in the body. Studies have detected its presence in various tissues, including lungs, bronchi, tonsils, paranasal sinuses, middle ear exudates, and gynecological tissues [, , , ]. It also crosses the placenta and is detectable in fetal tissues during the first half of gestation [].
Q5: How is cefatrizine eliminated from the body?
A6: Cefatrizine is primarily eliminated through the kidneys. Approximately 63-80% of an oral dose is excreted unchanged in urine [, ].
Q6: How does renal impairment affect cefatrizine pharmacokinetics?
A7: Cefatrizine elimination is significantly reduced in patients with impaired renal function. This leads to an increased elimination half-life and potentially higher peak plasma concentrations [].
Q7: What is the spectrum of activity of cefatrizine?
A8: Cefatrizine exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. It shows good activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae [, , , , ].
Q8: How does the activity of cefatrizine compare to other cephalosporins?
A9: Cefatrizine demonstrates comparable or superior activity to cephalexin, cephaloglycin, and cephradine against most gram-positive cocci, with the exception of enterococci [, ]. It also shows good activity against gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, often exceeding the activity of older cephalosporins [, , ].
Q9: Does cefatrizine show activity against β-lactamase producing bacteria?
A10: While cefatrizine is not hydrolyzed by many β-lactamases, it exhibits limited activity against some β-lactamase producing strains of Enterobacter, Serratia, and indole-positive Proteus [].
Q10: Are there studies investigating the use of cefatrizine in combination with a β-lactamase inhibitor like clavulanic acid?
A11: Yes, research has explored the in vitro activity of cefatrizine combined with clavulanic acid, revealing improved efficacy against Escherichia coli and Klebsiella spp. isolated from urinary tract infections []. This combination shows promise for empirical treatment of such infections.
Q11: What are the known mechanisms of resistance to cefatrizine?
A11: Although specific resistance mechanisms aren't extensively detailed in the provided papers, the emergence of bacterial resistance to β-lactam antibiotics, in general, is often attributed to:
Q12: How stable is cefatrizine in aqueous solutions?
A13: Cefatrizine tends to degrade in aqueous solutions, even at low temperatures [, ].
Q13: Are there strategies to improve the stability of cefatrizine in solution?
A14: Yes, adding sodium metabisulphite, a reducing agent, can partially stabilize cefatrizine in aqueous solutions []. Storing cefatrizine solutions at 4°C also provides better stability compared to freezing at -20°C []. Additionally, adding a small amount of hydrochloric acid to aqueous solutions or sera can preserve cefatrizine potency for up to four weeks, even at room temperature [].
Q14: What is the significance of cefatrizine propylene glycol?
A15: Cefatrizine propylene glycol is a formulation that enhances the stability and solubility of cefatrizine [, ]. This formulation is particularly important for parenteral administration.
Q15: What analytical methods are commonly used to determine cefatrizine concentrations?
A16: High-performance liquid chromatography (HPLC) is the primary method used for quantifying cefatrizine concentrations in various matrices, including plasma, urine, and tissue samples [, , , ]. Headspace gas chromatography can also be utilized to determine the residual propylene glycol content in cefatrizine propylene glycol formulations [].
Q16: Are there specific considerations for ensuring the quality and stability of cefatrizine formulations?
A17: Given cefatrizine's susceptibility to degradation in aqueous solutions, careful control of storage conditions, pH, and the use of stabilizing agents are crucial for maintaining its quality and efficacy [, ]. Additionally, rigorous analytical method validation is essential to ensure the accuracy, precision, and specificity of cefatrizine quantification [, ].
Q17: What is the historical context of cefatrizine development?
A19: Cefatrizine emerged as a promising oral cephalosporin in the 1970s, offering broad-spectrum activity and favorable pharmacokinetic properties [, , ]. While its use may have been overshadowed by newer generations of cephalosporins, its effectiveness in treating specific infections, particularly in combination with clavulanic acid, warrants continued investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。